5-BENZOYL-N2-(2-CHLOROPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE
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Overview
Description
5-BENZOYL-N2-(2-CHLOROPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-N2-(2-CHLOROPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Substituents: Various substituents such as benzoyl, chlorophenyl, and methoxybenzenesulfonyl groups are introduced through electrophilic aromatic substitution or nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Optimization of Reaction Conditions: Using high-throughput screening to optimize temperature, pressure, and catalysts.
Scale-Up Processes: Employing continuous flow reactors for large-scale production.
Purification Techniques: Utilizing chromatography and crystallization methods to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Activity: Potential use in studying biological pathways and mechanisms.
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 5-BENZOYL-N2-(2-CHLOROPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Such as 2,5-dimethylthiophene and 3-bromothiophene.
Benzoyl Compounds: Like benzoyl peroxide and benzoyl chloride.
Sulfonyl Compounds: Including methanesulfonyl chloride and toluenesulfonyl chloride.
Uniqueness
5-BENZOYL-N2-(2-CHLOROPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3-amino-5-(2-chloroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S2/c1-31-16-11-13-17(14-12-16)33(29,30)23-20(26)22(21(28)15-7-3-2-4-8-15)32-24(23)27-19-10-6-5-9-18(19)25/h2-14,27H,26H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMLZEJOEQSBSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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